![molecular formula C19H16N4OS B2375505 2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034270-75-0](/img/structure/B2375505.png)
2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
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Overview
Description
The compound “2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide” is a chemical compound with a complex structure. It has been mentioned in the context of being a novel PKM2 activator . PKM2 is an enzyme known as Pyruvate Kinase M2, which plays a crucial role in cancer metabolism .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate was subjected to a series of heterocyclization reactions with different chemical reagents, resulting in molecules like thiophene, pyrazole, and coumarin derivatives incorporated benzo[d]imidazole moiety .Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple rings and functional groups. It includes a benzimidazole ring, a thiophene ring, and a pyridine ring . The benzimidazole ring contains two weak basic nitrogens, contributing to its ionization efficiency .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used as a labeling reagent in the determination of bile acids from bio-samples . The compound could easily and quickly label BAs at the optimized derivatization conditions .Scientific Research Applications
- Several studies have investigated the antitumor potential of compounds related to this structure. For instance, derivatives of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate have been evaluated against cancer cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). Notably, certain derivatives demonstrated high potency against these cancer cells .
- Specific compounds derived from this structure have shown significant activity against human prostate cancer cell lines. For example, compounds 5g and 6f effectively inhibited microtubule assembly formation in DU-145 cells, with IC50 values of 0.68 μM and 0.54 μM, respectively .
Antitumor Activity
Prostate Cancer Inhibition
Mechanism of Action
Target of Action
Similar compounds with a benzimidazole moiety have been reported to exhibit antitumor activities . These compounds are known to interact with various cancer cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) .
Mode of Action
Compounds with similar structures have been shown to undergo a series of heterocyclization reactions with different chemical reagents . The resulting molecules, which incorporate a benzimidazole moiety, have been found to exhibit antitumor activities .
Biochemical Pathways
It is known that benzimidazole derivatives can interfere with the normal functioning of cancer cells, leading to their death .
Result of Action
The compound’s action results in the inhibition of cancer cell growth. In particular, it has been found to exhibit high potency against MCF-7, NCI-H460, and SF-268 cancer cell lines .
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c24-19(12-23-13-22-15-4-1-2-5-17(15)23)21-11-14-7-8-20-16(10-14)18-6-3-9-25-18/h1-10,13H,11-12H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPCMEFPDDEPGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide |
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